molecular formula C12H14N6O2 B2626529 N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide CAS No. 1327529-26-9

N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide

Cat. No.: B2626529
CAS No.: 1327529-26-9
M. Wt: 274.284
InChI Key: VIFYWSJRWJXTLH-UHFFFAOYSA-N
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Description

N-ethyl-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a useful research compound. Its molecular formula is C12H14N6O2 and its molecular weight is 274.284. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

  • Synthesis of Heterocyclic Compounds : Compounds related to N-ethyl-3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide have been synthesized for potential hypertensive activity. For instance, Kumar and Mashelker (2007) developed 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moieties, expected to exhibit hypertensive activity (Kumar & Mashelker, 2007).

  • Antimicrobial Properties : Desai and Dodiya (2014) synthesized quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives. These compounds showed significant antimicrobial activity against various bacterial and fungal strains (Desai & Dodiya, 2014).

  • Diversity Oriented Synthesis : Gupta et al. (2014) described a metal-free approach for the synthesis of N-heterocycles, including 1,2,4-oxadiazoles, offering a pathway for the synthesis of drug lead molecules like ataluren (Gupta et al., 2014).

  • Anticancer Activity : Ajeesh Kumar et al. (2016) synthesized novel carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl with pyrazolo[1,5-a]pyrimidine analogs. Several derivatives showed promising anticancer activity against the HeLa cell line (Ajeesh Kumar et al., 2016).

  • Antibacterial and Antioxidant Activities : Dey et al. (2022) explored the synthesis of 3, 4-Dihydropyrimidin-2-one derivatives, exhibiting significant antibacterial and antioxidant activities (Dey et al., 2022).

  • Inhibition of Platelet Aggregation : Okuda et al. (2011) synthesized N-[2-([1,2,4]oxadiazol-5-yl)cyclohepten-1-yl]formamide oximes, evaluating their effects as inhibitors of platelet aggregation (Okuda et al., 2011).

Mechanism of Action

Properties

IUPAC Name

N-ethyl-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O2/c1-2-13-12(19)18-6-8(7-18)11-16-10(17-20-11)9-14-4-3-5-15-9/h3-5,8H,2,6-7H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFYWSJRWJXTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CC(C1)C2=NC(=NO2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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